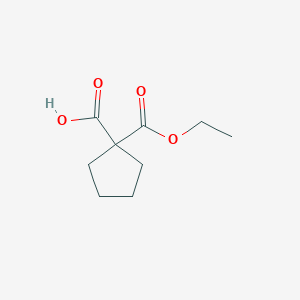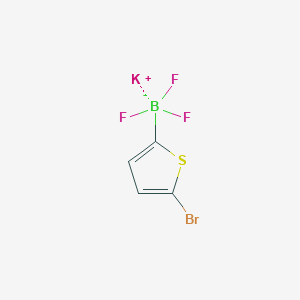
Trifluoroborate de potassium (5-bromothiophène-2-yl)
Vue d'ensemble
Description
Potassium (5-bromothiophen-2-yl)trifluoroborate is a useful research compound. Its molecular formula is C4H2BBrF3KS and its molecular weight is 268.94 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium (5-bromothiophen-2-yl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium (5-bromothiophen-2-yl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (5-bromothiophen-2-yl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki–Miyaura
Trifluoroborate de potassium (5-bromothiophène-2-yl): est largement utilisé dans les réactions de couplage croisé de Suzuki–Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en synthèse organique . Cette réaction est favorisée en raison de ses conditions douces et de sa tolérance aux groupes fonctionnels. Le composé agit comme un partenaire nucléophile, transférant le groupe organique du bore au palladium lors de la transmétallation .
Avantages de stabilité et de manipulation
Comparé aux acides et aux esters boroniques, le trifluoroborate de potassium (5-bromothiophène-2-yl) offre des avantages significatifs en termes de stabilité. Il est stable à l'humidité et à l'air, ce qui simplifie les exigences de manipulation et de stockage. Cette stabilité permet également son utilisation dans des réactions sensibles à l'humidité ou nécessitant un environnement oxydant .
Compatibilité des groupes fonctionnels
La compatibilité du composé avec une large gamme de groupes fonctionnels en fait un réactif précieux dans les synthèses organiques complexes. Sa capacité à participer à des réactions sans interférer avec ou être affecté par d'autres groupes fonctionnels dans le substrat est un avantage clé dans les voies de synthèse en plusieurs étapes .
Bénéfices environnementaux
Les composés organoborés comme le trifluoroborate de potassium (5-bromothiophène-2-yl) sont considérés comme écologiquement bénins. Ils sont généralement non toxiques et produisent moins de déchets dangereux que les autres réactifs, ce qui s'aligne sur les principes de la chimie verte .
Époxydation des alcènes
Ce composé est également utilisé dans l'époxydation des alcènes, où les liaisons C=C dans les alkyl- ou aryltrifluoroborates insaturés sont converties en époxydes. Le processus est très sélectif et évite la dégradation de la fonctionnalité bore, ce qui est crucial pour les réactions ultérieures .
Polyvalence dans les réactions de formation de liaisons C–C
Le trifluoroborate de potassium (5-bromothiophène-2-yl) est un partenaire de couplage polyvalent dans une variété de réactions de formation de liaisons C–C. Sa stabilité et sa tolérance aux groupes fonctionnels permettent son utilisation dans diverses stratégies de synthèse, élargissant la boîte à outils à la disposition des chimistes pour la construction de molécules complexes .
Mécanisme D'action
Target of Action
Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as potassium (5-bromothiophen-2-yl)trifluoroboranuide, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated . The compound is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of Potassium (5-bromothiophen-2-yl)trifluoroborate can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to store the compound in a freezer .
Propriétés
IUPAC Name |
potassium;(5-bromothiophen-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIZRITMDDEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BBrF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239370-98-9 | |
| Record name | Potassium 5-Bromo-2-thiophenetrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


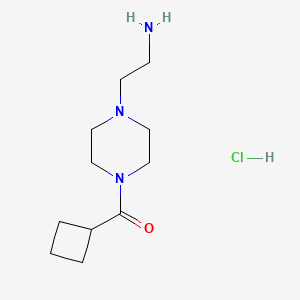





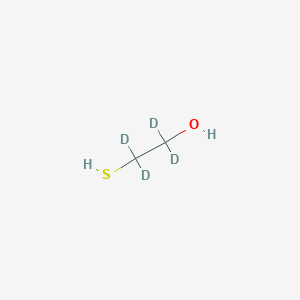
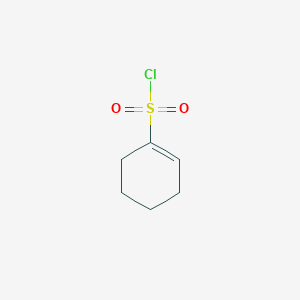

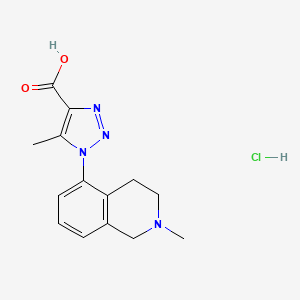

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)

